molecular formula C9H10FNO2 B13963886 2-(5-Fluoro-2-methoxyphenyl)acetamide CAS No. 501008-40-8

2-(5-Fluoro-2-methoxyphenyl)acetamide

Cat. No.: B13963886
CAS No.: 501008-40-8
M. Wt: 183.18 g/mol
InChI Key: IDHDRRRQFRXULN-UHFFFAOYSA-N
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Description

2-(5-Fluoro-2-methoxyphenyl)acetamide is an organic compound with the molecular formula C9H10FNO2 It is a derivative of acetamide, where the acetamide group is substituted with a 5-fluoro-2-methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-fluoro-2-methoxyphenyl)acetamide typically involves the reaction of 5-fluoro-2-methoxyaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization. The general reaction scheme is as follows:

[ \text{5-Fluoro-2-methoxyaniline} + \text{Acetic anhydride} \rightarrow \text{this compound} + \text{Acetic acid} ]

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(5-Fluoro-2-methoxyphenyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The fluoro and methoxy groups on the aromatic ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

    Oxidation: 2-(5-Fluoro-2-methoxyphenyl)acetic acid.

    Reduction: 2-(5-Fluoro-2-methoxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(5-Fluoro-2-methoxyphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(5-fluoro-2-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(5-Fluoro-2-methylphenyl)-2-(2-methoxyphenyl)acetamide: Similar structure with a methyl group instead of a hydrogen atom on the aromatic ring.

    2-(5-Fluoro-2-methoxyphenyl)acetic acid: The amide group is replaced with a carboxylic acid group.

Uniqueness

2-(5-Fluoro-2-methoxyphenyl)acetamide is unique due to the presence of both fluoro and methoxy substituents on the aromatic ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

501008-40-8

Molecular Formula

C9H10FNO2

Molecular Weight

183.18 g/mol

IUPAC Name

2-(5-fluoro-2-methoxyphenyl)acetamide

InChI

InChI=1S/C9H10FNO2/c1-13-8-3-2-7(10)4-6(8)5-9(11)12/h2-4H,5H2,1H3,(H2,11,12)

InChI Key

IDHDRRRQFRXULN-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)F)CC(=O)N

Origin of Product

United States

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